molecular formula C11H15N3O3S B4550608 2-acetyl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide

2-acetyl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide

Cat. No.: B4550608
M. Wt: 269.32 g/mol
InChI Key: NEJZJPZHIIKDCL-UHFFFAOYSA-N
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Description

2-acetyl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C11H15N3O3S and its molecular weight is 269.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.08341252 g/mol and the complexity rating of the compound is 289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A series of compounds including those related to "2-acetyl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide" have been synthesized and evaluated for their biological activities. For instance, novel 1-acetyl-3-(3,4-dimethoxypheny)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives have been prepared and screened for their anti-inflammatory and antimicrobial activities. These compounds showed promising results, with some exhibiting up to 61-85% TNF-α and 76-93% IL-6 inhibitory activity, suggesting their potential as anti-inflammatory agents (Keche et al., 2012).

Spectroscopic and Mass Spectrometry Studies

Another study focused on the synthesis and characterization of 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides and their derivatives, which were analyzed using spectroscopic methods and mass spectrometry. The structural elucidation and reactivity of these compounds were further explored, shedding light on the diverse applications of hydrazinecarbothioamides in chemical synthesis (Ramadan, 2019).

Applications in Organic Chemistry

The reactivity of compounds related to "this compound" has been investigated in the context of organic synthesis. For example, reactions of dimethyl acetylenedicarboxylate with 2,5-dithiobiurea derivatives have been studied, leading to the formation of various heterocyclic compounds. These studies contribute to our understanding of the synthetic applications and reactivity of hydrazinecarbothioamide derivatives in the development of new organic molecules (Hassan et al., 2014).

Antioxidant Activity

Furthermore, new compounds derived from hydrazinecarbothioamide have been synthesized and evaluated for their antioxidant activity. The results indicated that some of these compounds exhibit excellent antioxidant properties, highlighting their potential in the development of new antioxidant agents (Barbuceanu et al., 2014).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of compounds similar to "this compound" have also been explored. For example, thiazolidin derivatives obtained from the cyclization of substituted hydrazinecarbothioamides have been studied for their antimicrobial efficacy, further expanding the potential applications of these compounds in medicinal chemistry (Hassan et al., 2014).

Properties

IUPAC Name

1-acetamido-3-(3,5-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-7(15)13-14-11(18)12-8-4-9(16-2)6-10(5-8)17-3/h4-6H,1-3H3,(H,13,15)(H2,12,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJZJPZHIIKDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=S)NC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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